6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Overview
Description
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with a complex structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by the introduction of the amino and hydroxyethyl groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the quinoline core or the amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino or hydroxyethyl groups, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Norfenefrine: An adrenergic agent used as a sympathomimetic drug.
Norepinephrine: A neurotransmitter with similar structural features.
Uniqueness
What sets 6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(2-amino-1-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9;/h1,3,5,10,14H,2,4,6,12H2,(H,13,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQHVRAIFSLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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